![molecular formula C20H26NO2P B4693757 2-(diphenylphosphoryl)-N,N-dipropylacetamide](/img/structure/B4693757.png)
2-(diphenylphosphoryl)-N,N-dipropylacetamide
Overview
Description
2-(diphenylphosphoryl)-N,N-dipropylacetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of organophosphorus compounds and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
2-(diphenylphosphoryl)-N,N-dipropylacetamide has been widely used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by 2-(diphenylphosphoryl)-N,N-dipropylacetamide has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
In addition to its acetylcholinesterase inhibitory activity, 2-(diphenylphosphoryl)-N,N-dipropylacetamide has also been shown to have antioxidant properties and can scavenge free radicals. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer and cardiovascular disease.
Mechanism of Action
The mechanism of action of 2-(diphenylphosphoryl)-N,N-dipropylacetamide involves the formation of a covalent bond between the phosphorus atom of 2-(diphenylphosphoryl)-N,N-dipropylacetamide and the serine residue of the active site of acetylcholinesterase. This results in the irreversible inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(diphenylphosphoryl)-N,N-dipropylacetamide are primarily related to its inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. However, excessive inhibition of acetylcholinesterase can lead to adverse effects such as muscle weakness, respiratory failure, and seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(diphenylphosphoryl)-N,N-dipropylacetamide in lab experiments is its high potency and selectivity for acetylcholinesterase inhibition. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. However, the irreversible nature of 2-(diphenylphosphoryl)-N,N-dipropylacetamide's inhibition of acetylcholinesterase can make it difficult to reverse the effects of the compound once it has been administered.
Future Directions
There are several future directions for research on 2-(diphenylphosphoryl)-N,N-dipropylacetamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase that can be used for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the investigation of the antioxidant properties of 2-(diphenylphosphoryl)-N,N-dipropylacetamide and its potential applications in the treatment of oxidative stress-related diseases. Additionally, the development of new synthetic methods for 2-(diphenylphosphoryl)-N,N-dipropylacetamide and related compounds could lead to the discovery of novel therapeutic agents.
properties
IUPAC Name |
2-diphenylphosphoryl-N,N-dipropylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26NO2P/c1-3-15-21(16-4-2)20(22)17-24(23,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABRPZBZJDNGFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967614 | |
Record name | 2-(Diphenylphosphoryl)-N,N-dipropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5309-70-6 | |
Record name | 2-(Diphenylphosphoryl)-N,N-dipropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.